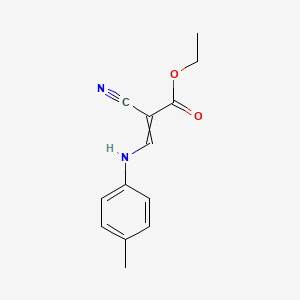

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

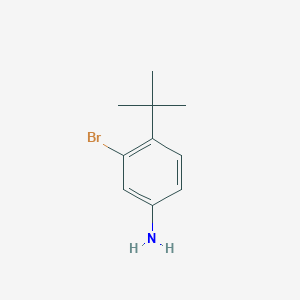

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate, also known as this compound, is a synthetic organic compound with a variety of applications in the scientific research field. This compound is synthesized using a specific set of chemical reactions and can be used in laboratory experiments to investigate a variety of biological and physiological processes.

Scientific Research Applications

Crystal Packing and Interactions

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate demonstrates unique crystal packing properties due to non-traditional hydrogen bonding interactions. Zhang et al. (2011) found that the compound forms a double-ribbon structure through N⋯π and C–H⋯O hydrogen bonds, showcasing its potential in crystal engineering and design (Zhang, Wu, & Zhang, 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been explored, highlighting the compound's versatility in organic synthesis. For example, Johnson et al. (2006) synthesized a variant with a focus on its crystalline structure and bonding characteristics, providing insights into its molecular configuration (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Non-Hydrogen Bond Interactions

The compound has been a subject of study for its unusual non-hydrogen bond type interactions. Zhang et al. (2012) identified a rare C⋯π interaction in a related compound, which is significant for understanding molecular interactions in organic chemistry (Zhang, Tong, Wu, & Zhang, 2012).

Thermodynamic Characteristics

The thermodynamic properties of ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives, closely related to the subject compound, have been studied by Kos et al. (2017). They provided detailed insights into their enthalpic characteristics, enhancing our understanding of the compound's energy dynamics (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).

Coenzyme NADH Model Reaction

A study by Fang et al. (2006) involved a reaction with a coenzyme NADH model, highlighting the compound's role in understanding biochemical reactions and potentially aiding in the development of new pharmaceuticals (Fang, Liu, Wang, & Ke, 2006).

Mechanism of Action

Target of Action

It’s known that cyanoacetohydrazides, which are related compounds, are used as precursors in reactions leading to the construction of heterocycles . These heterocycles can interact with various biological targets, depending on their specific structures.

Mode of Action

It’s known that cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an n- and c-nucleophile . This suggests that Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate might interact with its targets through similar nucleophilic reactions.

Biochemical Pathways

Compounds synthesized from cyanoacetohydrazides are known to be involved in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Result of Action

It’s known that the chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused n-heterocycles , which are an important class of compounds for new drug development.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate involves the reaction of ethyl cyanoacetate with 4-methylaniline to form ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate.", "Starting Materials": [ "Ethyl cyanoacetate", "4-methylaniline" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with 4-methylaniline in the presence of a base catalyst such as sodium ethoxide or potassium carbonate.", "Step 2: The reaction mixture is heated under reflux for several hours to allow for complete reaction.", "Step 3: The resulting product, Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate, is isolated and purified through techniques such as recrystallization or column chromatography." ] } | |

CAS RN |

59746-98-4 |

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-methylanilino)prop-2-enoate |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3/b11-9- |

InChI Key |

KDMYZZUPYLVGAF-LUAWRHEFSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC=C(C=C1)C)/C#N |

SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)